Imidazo[1,2-b]isoquinoline-5,10-dione
CAS No.: 36142-27-5
Cat. No.: VC2357082
Molecular Formula: C11H6N2O2
Molecular Weight: 198.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36142-27-5 |
|---|---|
| Molecular Formula | C11H6N2O2 |
| Molecular Weight | 198.18 g/mol |
| IUPAC Name | imidazo[1,2-b]isoquinoline-5,10-dione |
| Standard InChI | InChI=1S/C11H6N2O2/c14-9-7-3-1-2-4-8(7)11(15)13-6-5-12-10(9)13/h1-6H |
| Standard InChI Key | YXEOGWKIIAIXJH-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C3=NC=CN3C2=O |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=NC=CN3C2=O |
Introduction
Chemical Identity and Basic Properties
Imidazo[1,2-b]isoquinoline-5,10-dione is a heterocyclic organic compound with a molecular formula of C11H6N2O2 and a molecular weight of 198.18 g/mol . The compound is registered under CAS number 36142-27-5 and is also known by the synonym 5H,10H-imidazo[1,2-b]isoquinoline-5,10-dione . Its structure consists of a fused imidazole and isoquinoline ring system with two carbonyl (C=O) groups at positions 5 and 10, which define it as a dione .
Structural Identifiers
The compound can be identified through various chemical notation systems as presented in Table 1.
Table 1: Structural Identifiers of Imidazo[1,2-b]isoquinoline-5,10-dione
| Identifier Type | Value |
|---|---|
| IUPAC Name | imidazo[1,2-b]isoquinoline-5,10-dione |
| CAS Number | 36142-27-5 |
| Molecular Formula | C11H6N2O2 |
| Molecular Weight | 198.18 g/mol |
| InChI | InChI=1S/C11H6N2O2/c14-9-7-3-1-2-4-8(7)11(15)13-6-5-12-10(9)13/h1-6H |
| InChI Key | YXEOGWKIIAIXJH-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=O)C3=NC=CN3C2=O |
Sources: PubChem , BLD Pharm , ChemicalBook
Physical and Chemical Properties
Physical Characteristics
The physical properties of Imidazo[1,2-b]isoquinoline-5,10-dione provide insights into its behavior under various conditions, which is crucial for its applications in research and potential pharmaceutical development.
Table 2: Physical Properties of Imidazo[1,2-b]isoquinoline-5,10-dione
| Property | Value | Nature of Data |
|---|---|---|
| Physical State | Solid | Observed |
| Melting Point | 232-234 °C (in acetonitrile) | Experimental |
| Boiling Point | 522.3±33.0 °C | Predicted |
| Density | 1.47±0.1 g/cm³ | Predicted |
| pKa | -0.90±0.20 | Predicted |
Structural Characteristics
The compound exhibits a distinctive butterfly-shaped molecular structure. X-ray crystallographic studies reveal that the molecule is slightly folded along the O=C⋯C=O line, with a dihedral angle of 6.42(3)° between the two parts of the molecule . This folding contributes to its three-dimensional conformation and influences its interactions with other molecules.
Crystal Structure and Molecular Interactions
Crystal Packing
In the crystalline state, Imidazo[1,2-b]isoquinoline-5,10-dione demonstrates interesting packing arrangements. According to crystallographic studies, adjacent molecules are linked through C—H⋯O hydrogen bonds, forming infinite layers parallel to the ac plane . These layers are further connected into a three-dimensional network through π–π interactions.
Intermolecular Forces
The π–π interactions in the crystal structure occur between pairs of antiparallel arranged molecules, with a centroid–centroid distance between the central six-membered ring and the benzene ring of 3.4349(9) Å . These interactions play a significant role in stabilizing the crystal structure and may also be relevant to the compound's interactions with biological macromolecules.
Table 3: Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Dihedral Angle | 6.42(3)° |
| π–π Interaction Distance | 3.4349(9) Å |
Biological Activities and Applications
Research Applications
The compound shows promise in various research fields:
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Medicinal Chemistry: As a scaffold for developing bioactive molecules
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Material Science: For the development of materials with specific optical or electronic properties
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Organic Synthesis: As a building block for more complex heterocyclic compounds
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Fluorescence Studies: Potential applications in imaging due to its conjugated system
Related Derivatives
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